![molecular formula C18H24N2O2 B14246233 N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea CAS No. 185336-01-0](/img/structure/B14246233.png)
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea is a chemical compound with the molecular formula C18H24N2O2. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propylurea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea typically involves the reaction of 7-methoxy-1-naphthylpropylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 7-methoxy-1-naphthylpropylamine and propyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in functional groups.
N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide: Another compound with a methoxynaphthalene core but different substituents.
Uniqueness
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
185336-01-0 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
1-[3-(7-methoxynaphthalen-1-yl)propyl]-3-propylurea |
InChI |
InChI=1S/C18H24N2O2/c1-3-11-19-18(21)20-12-5-8-14-6-4-7-15-9-10-16(22-2)13-17(14)15/h4,6-7,9-10,13H,3,5,8,11-12H2,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
GOLNPGDVTXVSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NCCCC1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


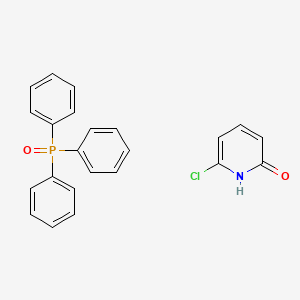
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
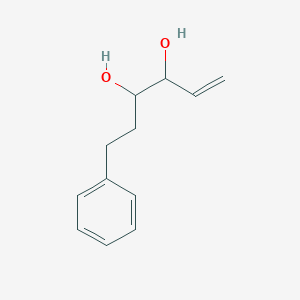
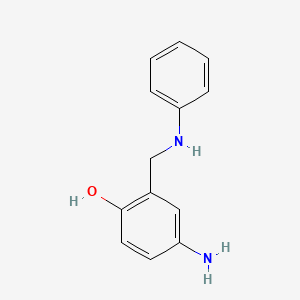
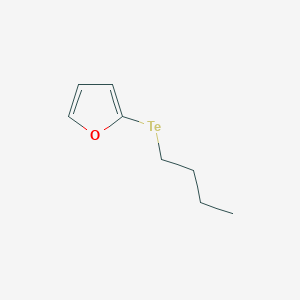
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
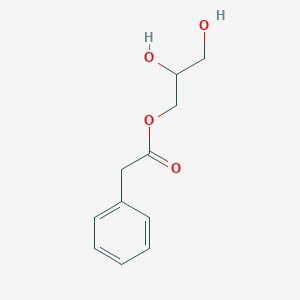
![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
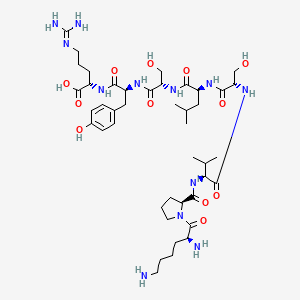
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)

![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
